molecular formula C5H11Cl2NO2 B2473638 Methyl 2-amino-4-chlorobutanoate;hydrochloride CAS No. 100606-81-3

Methyl 2-amino-4-chlorobutanoate;hydrochloride

Cat. No. B2473638
M. Wt: 188.05
InChI Key: GGJCRPOSFPLWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-4-chlorobutanoate;hydrochloride” is a chemical compound with the molecular formula C5H11Cl2NO2 . It is a derivative of butanoic acid, specifically a methyl ester with an amino and a chloro substituent .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-chlorobutanoate;hydrochloride” consists of a butanoate backbone with a methyl ester group at one end, a chloro substituent on the fourth carbon, and an amino group on the second carbon .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-chlorobutanoate;hydrochloride” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found .

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

Methyl 2-amino-4-chlorobutanoate hydrochloride and its derivatives are explored for their potential in molecular docking, indicating their role in inhibiting growth factors and possessing biological activities. Studies reveal their vibrational bands, molecular stability through NBO analysis, and nonlinear optical materials potential through dipole moment and hyperpolarizability assessments. These compounds are also studied for their electronic and optical properties, suggesting their importance in pharmacological research (Vanasundari et al., 2018).

Biosynthesis Pathways

Research into the biosynthesis of certain neurotoxins in cyanobacteria has implicated similar compounds in the formation of neurotoxic diaminomonocarboxylic acids. Understanding these pathways is crucial for addressing environmental sources of neurotoxins and their potential impacts on health (Nunn & Codd, 2017).

Electrochemical Oxidation

Studies on electrochemical oxidation processes, particularly in the degradation of organic pollutants, have investigated compounds related to Methyl 2-amino-4-chlorobutanoate hydrochloride. These studies aim to understand the degradation mechanisms of pollutants and the efficiency of various anodic materials in these processes, highlighting the environmental applications of these compounds (Santos et al., 2020).

Enzymatic Reduction

Research on the stereoselective reduction of β-keto esters by specific fungi demonstrates the production of key chiral intermediates with high optical purity, crucial for synthesizing pharmaceuticals. These findings underline the importance of Methyl 2-amino-4-chlorobutanoate hydrochloride and its derivatives in developing enantioselective synthesis methods for drug production (Patel et al., 1992).

Pharmaceutical Preservative and Sedative Hypnotic Studies

Chlorobutanol, a derivative, is extensively studied for its roles as a chemical preservative and sedative hypnotic, demonstrating the broad pharmaceutical applications of these compounds. Investigations into its mechanism of action, particularly its effects on voltage-gated sodium channels, provide insights into its analgesic properties and potential side effects (Kracke & Landrum, 2011).

Safety And Hazards

The safety data for “Methyl 2-amino-4-chlorobutanoate;hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-amino-4-chlorobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2.ClH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJCRPOSFPLWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-chlorobutanoate hydrochloride

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